molecular formula C19H23NO4 B13383731 ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate

ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B13383731
M. Wt: 329.4 g/mol
InChI Key: PHKAUWCEKXVVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[222]oct-5-ene-2-carboxylate is a complex organic compound featuring a bicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves a multi-step process. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.2]octane core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and stringent reaction conditions to ensure the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Stephacidin A: A natural alkaloid with a similar bicyclo[2.2.2]octane core.

    Notoamide B: Another natural compound with structural similarities.

Uniqueness

Ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 3-(phenylmethoxycarbonylamino)bicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C19H23NO4/c1-2-23-18(21)16-14-8-10-15(11-9-14)17(16)20-19(22)24-12-13-6-4-3-5-7-13/h3-8,10,14-17H,2,9,11-12H2,1H3,(H,20,22)

InChI Key

PHKAUWCEKXVVBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(C1NC(=O)OCC3=CC=CC=C3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.